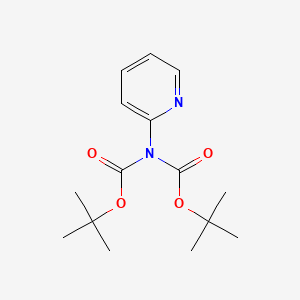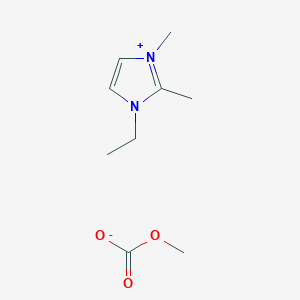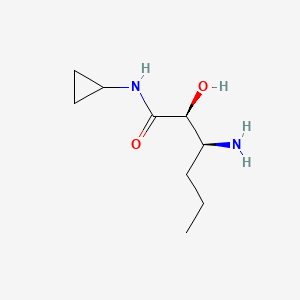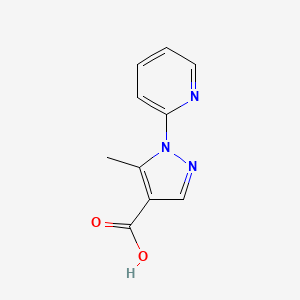![molecular formula C15H19NO2 B1602766 Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate CAS No. 268538-23-4](/img/structure/B1602766.png)
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
Descripción general
Descripción
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate (MSC) is a cyclic carboxylic acid ester with a spirocyclic structure. It is a versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate is not fully understood. However, it is believed that Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. By inhibiting the production of prostaglandins, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate may be able to reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to inhibit the production of prostaglandins, reduce inflammation, and reduce pain. In animal studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure. In human studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has several advantages and limitations for laboratory experiments. The advantages of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. The limitations of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its instability in aqueous solutions and its low solubility in organic solvents.
Direcciones Futuras
The future directions for the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in scientific research are numerous. One potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in drug discovery and development. Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used as a starting material for the synthesis of novel drugs and drug candidates. Another potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. Additionally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new analytical techniques, such as high-performance liquid chromatography (HPLC). Finally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new diagnostic and therapeutic strategies for a variety of diseases, such as cancer and cardiovascular disease.
Aplicaciones Científicas De Investigación
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used in a variety of scientific research applications, including organic synthesis, catalysis, and pharmaceutical research. In organic synthesis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In catalysis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. In pharmaceutical research, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a variety of drugs, including angiotensin-converting enzyme (ACE) inhibitors, beta blockers, and anti-inflammatory drugs.
Propiedades
IUPAC Name |
methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYWRPJPLSKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592942 | |
| Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate | |
CAS RN |
268538-23-4 | |
| Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)






![2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid](/img/structure/B1602695.png)





